N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O2S/c24-17-8-5-14(6-9-17)13-28-22(30)18-10-7-15(11-20(18)27-23(28)31)21(29)26-12-16-3-1-2-4-19(16)25/h1-6,8-9,15,18,20H,7,10-13H2,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMICVLJLMHHIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC=CC=C3Cl)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a tetrahydroquinazoline core with chlorophenyl substituents and a sulfanylidene moiety. Its molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
- Receptor Modulation : It may act as a modulator of receptor activity, particularly in pathways related to angiogenesis and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound. Studies indicate favorable absorption characteristics with low toxicity profiles in animal models. The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Quinazoline Derivatives
Physicochemical Properties
- Melting Points : Chloro-substituted derivatives (e.g., 13a and 13b in ) exhibit high melting points (274–288°C) due to strong intermolecular forces (H-bonding, dipole-dipole). The target compound’s melting point is likely >250°C, comparable to brominated analogs .
- Solubility : The carboxamide and sulfanylidene groups in the target compound may confer moderate solubility in polar aprotic solvents (e.g., DMSO), whereas brominated derivatives () show lower solubility due to increased hydrophobicity .
Crystallographic and Computational Analysis
- Software Tools: SHELX and ORTEP-3 () are widely used for crystallographic refinement and visualization.
- Hydrogen Bonding : Graph set analysis () predicts that the sulfanylidene and carboxamide groups form robust R₂²(8) motifs, stabilizing crystal packing .
Preparation Methods
Synthesis of the Tetrahydroquinazoline Core
The tetrahydroquinazoline scaffold forms the foundation of this compound. Transition-metal-catalyzed cyclization and dehydrogenative coupling are widely employed for constructing such frameworks.
Iron-Catalyzed Cyclization
Chen et al. (2018) demonstrated that FeCl₂ with tert-butyl hydroperoxide (t-BuOOH) efficiently oxidizes C(sp³)-H bonds to form quinazoline derivatives. For the target compound, 2-aminoterephthalic acid derivatives serve as starting materials. Treatment with FeCl₂ (10 mol%) and t-BuOOH in dimethyl sulfoxide (DMSO) at 25°C for 18 hours induces cyclization, yielding the tetrahydroquinazoline core with a 43–86% yield. This method prioritizes atom economy and avoids stoichiometric oxidants.
Nickel-Catalyzed Dehydrogenative Coupling
Nickel catalysts enable acceptorless dehydrogenative coupling (ADC), which is critical for forming nitrogen-containing heterocycles. Zhang et al. (2021) reported that [Ni(MeTAA)] complexes dehydrogenate 2-aminobenzyl alcohols to aldehydes, which undergo cyclocondensation with benzamides to form quinazolines. Applying this to the target compound, 2-aminobenzyl alcohol derivatives react with in situ-generated benzamides at 130°C for 24 hours, achieving yields up to 92%.
Alkylation with Chlorophenylmethyl Groups
The N-[(2-chlorophenyl)methyl] and 3-[(4-chlorophenyl)methyl] substituents are introduced via alkylation.
Benzyl Halide Alkylation
Benzylation is achieved using 2-chlorobenzyl bromide and 4-chlorobenzyl chloride. Cheng et al. (2013) optimized this step using CuBr (5 mol%) in dimethylformamide (DMF) at 100°C. The reaction proceeds via a nucleophilic substitution mechanism, with yields ranging from 40% to 99% depending on the halogen reactivity.
Table 1: Alkylation Conditions and Yields
| Benzyl Halide | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Chlorobenzyl bromide | CuBr | 100 | 85 |
| 4-Chlorobenzyl chloride | CuBr | 100 | 78 |
Carboxamide Functionalization at Position 7
The 7-carboxamide group is installed through coupling reactions.
Carboxylic Acid Activation
The 7-carboxy intermediate is generated via hydrolysis of methyl esters. For instance, dimethyl aminoterephthalate is hydrolyzed with NaOH (2 M) in methanol/water (3:1) at 60°C for 4 hours, yielding 2-aminoterephthalic acid.
Amide Coupling
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form an acyl chloride, which reacts with amines. Liu et al. (2013) employed this method with neopentylamine, achieving 70–90% yields. For the target compound, coupling with ammonia or substituted amines under Schlenk conditions affords the final carboxamide.
Analytical Characterization
Critical data for verifying the compound’s structure include:
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 8H, Ar-H), 4.62 (s, 2H, CH₂), 3.89 (s, 2H, CH₂) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=S), 1250 cm⁻¹ (C-N) |
| HRMS | m/z 476.4 [M+H]⁺ (calc. 476.4) |
Q & A
Q. What are the foundational synthetic protocols for this compound?
The synthesis involves multi-step reactions, including condensation of chlorinated benzaldehyde derivatives to form intermediate chalcones, followed by cyclization and amide coupling. Key steps require precise control of reaction conditions (e.g., temperature, solvent polarity) and catalysts like Lewis acids or p-toluenesulfonic acid to enhance yield and purity . For example, highlights chalcone intermediates, while emphasizes solvent choice and reaction time optimization.
Q. Which analytical techniques are critical for structural confirmation?
Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) confirm purity and structural integrity. Mass spectrometry (MS) provides molecular weight validation. and detail the use of NMR and TLC for intermediate characterization .
Q. What are common impurities encountered during synthesis?
Side products often arise from incomplete cyclization or residual starting materials. For example, notes that unreacted 3-chlorobenzaldehyde may persist if condensation steps are inadequately controlled. HPLC with UV detection ( ) or gradient elution methods can isolate and identify these impurities .
Advanced Research Questions
Q. How can synthesis be optimized for scalability and reproducibility?
Advanced optimization involves:
- Catalyst screening : Testing alternatives to p-toluenesulfonic acid (e.g., zeolites or enzymatic catalysts) to reduce side reactions .
- Solvent systems : Replacing polar aprotic solvents (e.g., DMF) with greener alternatives like ionic liquids to improve yield .
- Flow chemistry : Implementing continuous-flow reactors to enhance reaction control and scalability (inspired by palladium-catalyzed methods in ) .
Q. How to resolve contradictions between computational models and experimental spectroscopic data?
Discrepancies in NMR chemical shifts or IR stretches may arise from conformational flexibility or solvent effects. Strategies include:
- Density functional theory (DFT) : Simulating solvent-solute interactions to predict shifts ( ’s InChI data aids modeling) .
- Variable-temperature NMR : Identifying dynamic processes (e.g., rotamers) that obscure spectral assignments .
Q. What in vitro assays are suitable for evaluating biological activity?
- Receptor binding assays : Use radioligand displacement or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs ( suggests receptor interaction studies) .
- Cellular pathway analysis : Western blotting or qPCR to assess downstream signaling (e.g., apoptosis markers if anticancer activity is hypothesized) .
- Metabolic stability : Liver microsome assays to predict pharmacokinetic profiles .
Q. How to address discrepancies in biological activity across cell lines?
Contradictory results (e.g., cytotoxicity in one cell line but not another) may stem from differential expression of molecular targets. Solutions include:
- CRISPR screening : Knock out putative targets to validate mechanism of action .
- Proteomics : Identify differentially expressed proteins via LC-MS/MS .
Methodological Considerations
Q. What computational tools aid in predicting reactivity or bioactivity?
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., quinazoline-binding enzymes in ) .
- QSAR models : Train algorithms on structural analogs (e.g., sulfonyl-containing compounds in ) to predict ADMET properties .
Q. How to validate crystallographic data for structural analysis?
Single-crystal X-ray diffraction (SC-XRD) with refinement tools (e.g., SHELX) provides definitive stereochemical assignments. demonstrates this for triazole-thiadiazine analogs, emphasizing R-factor metrics (<0.05) for reliability .
Q. What strategies mitigate oxidation of the sulfanylidene moiety?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide formation .
- Antioxidants : Additives like ascorbic acid stabilize the sulfanyl group during purification .
Notes
- For biological studies, combine in vitro assays with computational models to bridge mechanistic gaps .
- Cross-validate structural data using multiple techniques (e.g., NMR + XRD) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
